REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH3:8][O:9][C:10](=[O:24])[C:11]([C:13]1[C:21]2[C:16](=[N:17][C:18]([Cl:22])=[CH:19][CH:20]=2)[NH:15][C:14]=1[CH3:23])=O>C(O)(C(F)(F)F)=O>[CH3:8][O:9][C:10](=[O:24])[CH2:11][C:13]1[C:21]2[C:16](=[N:17][C:18]([Cl:22])=[CH:19][CH:20]=2)[NH:15][C:14]=1[CH3:23]
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Name
|
|
Quantity
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0.343 mL
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Type
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reactant
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Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
0.155 g
|
Type
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reactant
|
Smiles
|
COC(C(=O)C1=C(NC2=NC(=CC=C21)Cl)C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at −10° C. for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
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WASH
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Details
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The residue is washed with saturated sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
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Details
|
this aqueous portion is extracted with DCM (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting crude is purified by chromatography on silica eluting with methanol/DCM (0-0.5% methanol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |